4-Aminoantipyrine-D3

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

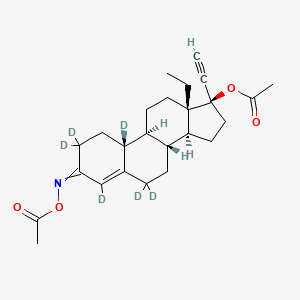

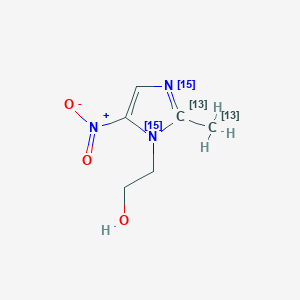

4-Aminoantipyrine-D3 is an analytical standard and reference material . It is a derivative of 4-Aminoantipyrine (AA), which is known for its potential biological activities such as analgesic, anti-inflammatory, antimicrobial, and anticancer properties . The presence of a free amine and a cyclic ketone functionality makes 4-aminoantipyrine an attractive amphoteric substrate for Schiff base formation .

Synthesis Analysis

Three compounds derived from 4-aminoantipyrine (AA) were synthesized and their structures confirmed by melting point, elemental analysis, FT-IR, and 1H-NMR . Other studies have reported the synthesis of Schiff bases derived from 4-aminoantipyrine by reacting with aldehydes/ketones .Molecular Structure Analysis

The molecular structures of the compounds derived from 4-aminoantipyrine were characterized by single-crystal X-ray diffraction and calculated using the density functional theory (DFT) method with 6-31G (d) basis set .Chemical Reactions Analysis

4-Aminoantipyrine forms Schiff bases when treated with aldehydes/ketones, which are used in chemosensing applications . It has also been used in the estimation of phenol .Aplicaciones Científicas De Investigación

Interaction with Bovine Serum Albumin

4-Aminoantipyrine (AAP) is noted for its interaction with bovine serum albumin (BSA), crucial for evaluating AAP's toxicity at the protein level. Spectroscopic techniques and molecular modeling revealed AAP's effective quenching of BSA's intrinsic fluorescence through static quenching. This interaction, mainly through electrostatic forces, causes conformational changes in BSA, exposing internal hydrophobic areas (Teng et al., 2011).

Synthesis of Gold Nanoparticles

AAP has been used as a reducing and capping agent for synthesizing gold nanoparticles (AuNPs), which are then applied in colorimetric sensing of drugs. This innovative application allows for the effective colorimetric determination of drugs in pharmaceutical formulations, showcasing AAP's role in nanoparticle synthesis and drug analysis (Rawat et al., 2014).

Vibrational Spectroscopic Studies

Vibrational spectroscopic studies of AAP, particularly using FTIR and Raman spectra, provide insight into its structural characteristics. These studies are essential for understanding the compound's interactions and stability, relevant in pharmaceutical synthesis (Swaminathan et al., 2009).

Schiff Base Metal Complexes

AAP-derived Schiff base metal complexes have a wide range of applications, including corrosion inhibition, energy harvesting, antimicrobial, and antioxidant activities. These applications demonstrate the versatility of AAP derivatives in various scientific fields (Sakthivel et al., 2020).

DNA Interaction and Biological Assays

AAP derivatives show significant interaction with DNA, affecting its structure and function. This interaction has implications for biomedical research, particularly in understanding the compound's impact on genetic material (Raman et al., 2014).

Synthesis and Evaluation of Analogues

The synthesis of AAP analogues and their evaluation for antibacterial, cytotoxic, and anticonvulsant potentials highlights AAP's role in developing new pharmacological agents. This research area is critical for discovering new drugs and therapies (Ren et al., 2020).

Potential Toxic Effects on Antioxidant Enzymes

Investigating the potential toxic effects of AAP on antioxidant enzymes like copper-zinc superoxide dismutase is crucial for understanding its impact on human health and the environment. These studies contribute to the safe use and disposal of AAP (Teng & Liu, 2013).

Safety And Hazards

4-Aminoantipyrine-D3 may cause eye irritation, skin irritation, gastrointestinal irritation with nausea, vomiting, and may be harmful if swallowed, inhaled, or absorbed through the skin . It is recommended to wear personal protective equipment, ensure adequate ventilation, avoid dust formation, ingestion, and inhalation .

Propiedades

Número CAS |

68229-55-0 |

|---|---|

Nombre del producto |

4-Aminoantipyrine-D3 |

Fórmula molecular |

C11H10D3N3O |

Peso molecular |

206.26 |

Pureza |

95% by HPLC; 98% atom D |

Números CAS relacionados |

83-07-8 (unlabelled) |

Sinónimos |

4-Amino-1-methyl-5-methyl-D3-2-phenyl-1,2-dihydropyrazol-3-one; 3H-Pyrazol-3-one, 4-amino-1,2-dihydro-1-methyl-5-(methyl-d3)-2-phenyl-(9CI) |

Etiqueta |

Antipyrine Impurities |

Origen del producto |

United States |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![[(10R,13S,17R)-2,2,4,6,6,10-hexadeuterio-13-ethyl-17-ethynyl-3-hydroxyimino-7,8,9,11,12,14,15,16-octahydro-1H-cyclopenta[a]phenanthren-17-yl] acetate](/img/structure/B602511.png)